(4-{[(6-Benzyl-5-hydroxy-1,2,4-triazin-3-yl)sulfanyl]methyl}phenyl)(phenyl)methanone
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Overview
Description
3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a benzyl group, and a phenylcarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazine ring.
Attachment of the Phenylcarbonyl Group: The phenylcarbonyl group is attached via a Friedel-Crafts acylation reaction, using a phenylcarbonyl chloride and a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or by interfering with substrate binding. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-phenyl-4H-1,2,4-triazin-5-one
- 3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-methyl-4H-1,2,4-triazin-5-one
Uniqueness
3-{[4-(phenylcarbonyl)phenyl]methylthio}-6-benzyl-4H-1,2,4-triazin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19N3O2S |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
3-[(4-benzoylphenyl)methylsulfanyl]-6-benzyl-4H-1,2,4-triazin-5-one |
InChI |
InChI=1S/C24H19N3O2S/c28-22(19-9-5-2-6-10-19)20-13-11-18(12-14-20)16-30-24-25-23(29)21(26-27-24)15-17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,27,29) |
InChI Key |
YYPSUDVNYABHMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(NC2=O)SCC3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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